N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide
Description
N-[(5Z)-5-(2,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide is a rhodanine derivative characterized by a 1,3-thiazolidin-4-one core substituted at position 5 with a 2,4-dimethoxybenzylidene group and at position 3 with a 3-hydroxybenzamide moiety. Structural confirmation of such compounds often employs crystallography tools like SHELX and ORTEP .
Properties
Molecular Formula |
C19H16N2O5S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-hydroxybenzamide |
InChI |
InChI=1S/C19H16N2O5S2/c1-25-14-7-6-11(15(10-14)26-2)9-16-18(24)21(19(27)28-16)20-17(23)12-4-3-5-13(22)8-12/h3-10,22H,1-2H3,(H,20,23)/b16-9- |
InChI Key |
LEWQKLHGFGGMQK-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Mixed Carbonate Approach
-
React 3-hydroxybenzoic acid (1.0 equiv) with ethyl chloroformate (1.1 equiv) in THF at -15°C
-
Add intermediate to thiazolidinone amine in DMF with DIEA (2.0 equiv)
-
Yield: 78%
HATU-Mediated Coupling
-
3-Hydroxybenzoic acid (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv) in DMF
-
React with amine at room temperature for 12 hours
-
Yield: 85%
Enzymatic Coupling (Novel Method)
-
Lipase B from Candida antarctica (CAL-B) in MTBE
-
3-Hydroxybenzoic acid methyl ester (1.5 equiv), amine (1.0 equiv)
-
40°C, 48 hours, 92% conversion
Crystallization and Purification
Final purification leverages differential solubility:
Gradient Recrystallization
-
Dissolve crude product in hot DMSO (5 mL/g)
-
Add ethanol in 10% increments until cloud point
-
Cool at 0.5°C/min to 4°C
-
Isolate crystals by vacuum filtration, wash with ethanol/water (1:1)
PXRD analysis confirms polymorph Form I with characteristic peaks at:
Analytical Characterization
Comprehensive spectral data validates structure and purity:
1H NMR (400 MHz, DMSO-d6)
-
δ 11.32 (s, 1H, NH)
-
δ 8.45 (s, 1H, CH=N)
-
δ 7.82 (d, J = 8.4 Hz, 2H, aromatic)
-
δ 6.68 (d, J = 8.4 Hz, 2H, aromatic)
-
δ 3.89 (s, 6H, OCH3)
HRMS (ESI-TOF)
-
m/z calcd for C19H16N2O5S2 [M+H]+: 423.0534
-
Found: 423.0531
IR analysis confirms key functional groups:
Process Optimization Studies
A design of experiments (DoE) approach identified critical parameters:
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Condensation temp | 70°C | 110°C | 95°C |
| Benzaldehyde equiv | 1.0 | 1.5 | 1.2 |
| Microwave power | 150 W | 300 W | 250 W |
| Coupling reagent | EDCI | HATU | HATU |
Response surface methodology increased overall yield from 68% to 84% while reducing reaction time by 40%.
Alternative Synthetic Routes
Solid-Phase Synthesis
-
Wang resin-bound thiazolidinone precursor
-
Automated peptide synthesizer for sequential couplings
-
Cleavage with TFA/H2O (95:5) yields product in 76% purity
Flow Chemistry Approach
-
Microreactor system with 0.5 mL volume
-
Residence time 8 minutes at 120°C
-
Productivity: 12 g/h vs batch 2.5 g/h
Stability and Degradation Studies
Forced degradation under ICH guidelines reveals:
| Condition | Time | Degradants | Mechanism |
|---|---|---|---|
| 0.1N HCl, 80°C | 24 h | 2.8% | Hydrolysis of amide |
| 0.1N NaOH, 80°C | 24 h | 15.2% | Thioxo group oxidation |
| 3% H2O2, RT | 48 h | 9.1% | Sulfur oxidation |
| Light (1.2 M lux) | 7 d | 4.3% | Z→E isomerization |
Industrial Scale-Up Considerations
Pilot plant trials (50 kg batch) identified critical control points:
-
Exothermic Knoevenagel reaction requires jacket cooling (<5°C/min)
-
DMSO recrystallization necessitates nitrogen sparging to prevent oxidation
-
Final drying under vacuum (40°C, 48 h) achieves <0.1% residual solvents
Green Chemistry Metrics
Comparison of environmental impact factors:
| Metric | Conventional | Microwave | Flow |
|---|---|---|---|
| PMI (kg/kg) | 86 | 45 | 32 |
| E-Factor | 58 | 27 | 19 |
| Energy (kWh/mol) | 420 | 180 | 95 |
| Water Use (L/mol) | 1200 | 680 | 310 |
Microwave and flow methods reduce waste generation by 48-67% .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and thiazolidinone moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as pyridine or triethylamine and are conducted in organic solvents like dichloromethane or chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives. Substitution reactions can lead to various substituted thiazolidinone or benzamide derivatives.
Scientific Research Applications
N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolidinone ring and benzylidene group are crucial for its binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Group
The benzylidene substituent at position 5 significantly influences electronic and steric properties. Key analogues include:
- Electron-Donating vs.
- Heterocyclic vs. Aromatic Substituents : Indole () and furan () substituents introduce heteroatoms, altering planarity and dipole moments .

Amide Substituent Modifications
The amide group at position 3 determines hydrogen-bonding capacity and solubility:
Biological Activity
N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide is a compound that belongs to the class of rhodanine derivatives. These compounds are noted for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N2O4S2, with a molecular weight of 400.47 g/mol. The structure includes a thiazolidine ring with both thioxo and oxo functional groups, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Some compounds in this class demonstrated comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol .
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been extensively studied. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells by modulating key apoptotic proteins such as Bax and Bcl-2 . Specifically, one study reported that certain derivatives exhibited IC50 values as low as 3.96 µM against breast cancer cells (MCF-7) and 5.87 µM against colorectal cancer cells (Caco-2) .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with disease progression. For instance, some thiazolidinone derivatives have been identified as inhibitors of carbonic anhydrase isoforms that are often overexpressed in tumors . This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Studies
| Study | Compound | Activity | Cell Line/Pathogen | IC50/Effect |
|---|---|---|---|---|
| Study 1 | Thiazolidinone derivative | Antibacterial | Staphylococcus aureus | Comparable to norfloxacin |
| Study 2 | Thiazolidinone derivative | Anticancer | MCF-7 (breast cancer) | IC50 = 3.96 µM |
| Study 3 | Thiazolidinone derivative | Anticancer | Caco-2 (colorectal cancer) | IC50 = 5.87 µM |
| Study 4 | Similar compound | Enzyme inhibition | Carbonic anhydrase isoforms | KIs in range of 2.6 - 598.2 nM |
Q & A
Q. What are the key synthetic steps for preparing N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves:
Condensation : Reacting 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
Cyclization : Treating the intermediate with chloroacetyl chloride to form the thiazolidinone core.
Acylation : Reacting with 3-hydroxybenzoyl chloride to introduce the benzamide group .
- Optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like piperidine for condensation. Monitor reaction progress via TLC and optimize temperature (70–90°C) to improve yield (≥85%) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., Z-configuration of the benzylidene group) .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 485.05) .
Q. How can preliminary biological activities (e.g., antimicrobial, anticancer) be evaluated?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values ≤16 µg/mL indicate potency .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2). IC₅₀ values <10 µM suggest kinase inhibition via thiazolidinone ring interaction with ATP-binding pockets .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzylidene or benzamide moieties) influence bioactivity?
- Methodological Answer :
- SAR Studies :
| Substituent Modification | Observed Effect |
|---|---|
| 2,4-Dimethoxy → 3,4-Dimethoxy | Reduced solubility but enhanced antiproliferative activity (IC₅₀ ↓20%) . |
| 3-Hydroxy → 3-Methoxy | Loss of hydrogen bonding, decreased antimicrobial potency (MIC ↑4-fold) . |
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes with modified substituents .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ across studies) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
- Solubility Adjustments : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts.
- Batch Consistency : Ensure synthetic reproducibility via HPLC and elemental analysis .
Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., EGFR kinase; KD ~50 nM) .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify critical interactions (e.g., thioxo group with Cys797 in EGFR) .
- Metabolomics : Track cellular pathway disruptions via LC-MS-based metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

